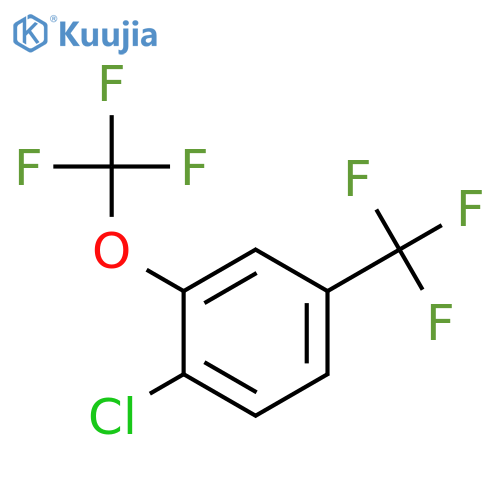Cas no 94444-78-7 (Benzene, 1-chloro-2-(trifluoromethoxy)-4-(trifluoromethyl)-)

94444-78-7 structure
商品名:Benzene, 1-chloro-2-(trifluoromethoxy)-4-(trifluoromethyl)-
CAS番号:94444-78-7
MF:C8H3ClF6O
メガワット:264.552242517471
MDL:MFCD22580906
CID:4344999
PubChem ID:13648549
Benzene, 1-chloro-2-(trifluoromethoxy)-4-(trifluoromethyl)- 化学的及び物理的性質
名前と識別子
-
- Benzene, 1-chloro-2-(trifluoromethoxy)-4-(trifluoromethyl)-
- 1-Chloro-2-(trifluoromethoxy)-4-(trifluoromethyl)benzene
- AKOS016016535
- SCHEMBL10933173
- 94444-78-7
- 4-Chloro-3-(trifluoromethoxy)-benzotrifluoride
- MFCD22580906
- AIMSEDHNQKTBQO-UHFFFAOYSA-N
-
- MDL: MFCD22580906
- インチ: InChI=1S/C8H3ClF6O/c9-5-2-1-4(7(10,11)12)3-6(5)16-8(13,14)15/h1-3H
- InChIKey: AIMSEDHNQKTBQO-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 263.9776614Da
- どういたいしつりょう: 263.9776614Da
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 7
- 重原子数: 16
- 回転可能化学結合数: 1
- 複雑さ: 238
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.6
- トポロジー分子極性表面積: 9.2Ų
Benzene, 1-chloro-2-(trifluoromethoxy)-4-(trifluoromethyl)- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB256543-5 g |
4-Chloro-3-(trifluoromethoxy)-benzotrifluoride, 98%; . |
94444-78-7 | 98% | 5g |
€798.00 | 2023-05-20 | |
| abcr | AB256543-1 g |
4-Chloro-3-(trifluoromethoxy)-benzotrifluoride, 98%; . |
94444-78-7 | 98% | 1g |
€299.00 | 2023-05-20 | |
| Enamine | EN300-11772756-1.0g |
1-chloro-2-(trifluoromethoxy)-4-(trifluoromethyl)benzene |
94444-78-7 | 95% | 1.0g |
$0.0 | 2022-12-01 | |
| abcr | AB256543-1g |
4-Chloro-3-(trifluoromethoxy)-benzotrifluoride, 98%; . |
94444-78-7 | 98% | 1g |
€299.00 | 2025-02-17 | |
| abcr | AB256543-5g |
4-Chloro-3-(trifluoromethoxy)-benzotrifluoride, 98%; . |
94444-78-7 | 98% | 5g |
€798.00 | 2025-02-17 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1658109-5g |
1-Chloro-2-(trifluoromethoxy)-4-(trifluoromethyl)benzene |
94444-78-7 | 98% | 5g |
¥12020.00 | 2024-04-24 |
Benzene, 1-chloro-2-(trifluoromethoxy)-4-(trifluoromethyl)- 関連文献
-
Ling Liu,Dirk J. Broer,Patrick R. Onck Soft Matter, 2019,15, 8040-8050
-
Austin M. Evans,Matthew R. Ryder,Woojung Ji,Michael J. Strauss,Amanda R. Corcos,Edon Vitaku,Nathan C. Flanders,Ryan P. Bisbey,William R. Dichtel Faraday Discuss., 2021,225, 226-240
-
Sebile Işık Büyükekşi,Abdurrahman Şengül,Seda Erdönmez,Ahmet Altındal,Efe Baturhan Orman,Ali Rıza Özkaya Dalton Trans., 2018,47, 2549-2560
94444-78-7 (Benzene, 1-chloro-2-(trifluoromethoxy)-4-(trifluoromethyl)-) 関連製品
- 1214332-11-2(4-Cyano-2,5-dibromopyridine)
- 886902-89-2(1-(3,4-dichlorophenyl)methyl-2-(ethanesulfonyl)-1H-1,3-benzodiazole)
- 1354028-27-5(2-Amino-N-[(3S)-1-methylpiperidin-3-yl]-N-propan-2-ylpropanamide)
- 585516-41-2(Ethyl 6-(Chloromethyl)-4-(furan-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate)
- 2026616-53-3(Piperazine, 1-[3-(difluoromethoxy)-4-nitrophenyl]-4-methyl-)
- 677749-53-0(6-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-8-fluoro-4(1H)-quinolinone)
- 733790-54-0(5-cyclopropyl-4-phenyl-4h-1,2,4-triazole-3-thiol)
- 2680804-57-1(5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridazine-3-carboxylic acid)
- 898641-62-8(1-(4-methoxy-2,3,5-trimethylbenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole)
- 64328-63-8(4-(Hexyloxy)benzohydrazide)
推奨される供給者
Amadis Chemical Company Limited
(CAS:94444-78-7)Benzene, 1-chloro-2-(trifluoromethoxy)-4-(trifluoromethyl)-

清らかである:99%/99%
はかる:1g/5g
価格 ($):177.0/473.0